(5-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid
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Overview
Description
(5-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid is a boronic acid derivative that features a fluorinated pyridine ring and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of 5-fluoro-2-bromopyridine with 3-methyl-1H-pyrazole under palladium-catalyzed conditions to form the desired pyrazole-pyridine intermediate. This intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron and a suitable base to yield the final boronic acid product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The fluorinated pyridine ring can be reduced under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst.
Substitution: Palladium catalysts and bases such as potassium carbonate or cesium carbonate.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Reduced fluorinated pyridine derivatives.
Substitution: Various biaryl or vinyl-aryl compounds.
Scientific Research Applications
(5-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid has several applications in scientific research:
Biology: Potential use in the development of enzyme inhibitors or other biologically active molecules.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of (5-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The boronic acid group can form reversible covalent bonds with active site residues, making it a valuable moiety in enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide
Uniqueness
(5-Fluoro-2-(3-methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid is unique due to the presence of both a fluorinated pyridine ring and a pyrazole moiety, which can impart distinct chemical and biological properties. The boronic acid group further enhances its versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C9H9BFN3O2 |
---|---|
Molecular Weight |
221.00 g/mol |
IUPAC Name |
[5-fluoro-2-(3-methylpyrazol-1-yl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C9H9BFN3O2/c1-6-2-3-14(13-6)9-4-7(10(15)16)8(11)5-12-9/h2-5,15-16H,1H3 |
InChI Key |
LZUKTSPXZDEJGF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1F)N2C=CC(=N2)C)(O)O |
Origin of Product |
United States |
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